5,5'-Methylenebis(2H-1,3-benzodioxole)
Description
5,5'-Methylenebis(2H-1,3-benzodioxole) is a symmetric aromatic compound featuring two 1,3-benzodioxole moieties linked by a methylene (-CH₂-) bridge. The 1,3-benzodioxole unit consists of a benzene ring fused with a 1,3-dioxole ring, conferring unique electronic and steric properties. This compound is primarily utilized as a precursor or intermediate in organic synthesis, particularly in the preparation of ligands for catalysis and biologically active molecules. Its methylene bridge enhances rigidity and influences π-conjugation, making it valuable in designing structurally constrained systems .
Properties
CAS No. |
4971-68-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O4/c1-3-12-14(18-8-16-12)6-10(1)5-11-2-4-13-15(7-11)19-9-17-13/h1-4,6-7H,5,8-9H2 |
InChI Key |
HLLPPZWIJLBKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of 5,5'-Methylenebis(2H-1,3-benzodioxole) with analogous compounds:
Physicochemical Properties
| Property | 5,5'-Methylenebis(2H-1,3-benzodioxole) | (R)-SEGPHOS | ASARININ | 5,5′-Methylenebis(benzotriazole) |
|---|---|---|---|---|
| Melting Point | Not reported | >200°C (decomposes) | 125–127°C | 314–315°C (decomposes) |
| Solubility | Moderate in polar aprotic solvents | Soluble in DCM, THF | Low in water | Insoluble in water |
| Thermal Stability | Stable under reflux conditions | Air-sensitive | Stable up to 200°C | High thermal stability |
| Chirality | Achiral | Chiral (R-configuration) | Chiral (natural product) | Achiral |
Notes:
Preparation Methods
Carbon-Based Solid Acid Catalysis
A prominent method involves the condensation of catechol with aldehyde ketones using carbon-based solid acid catalysts. In this approach, catechol reacts with aldehydes such as pimelinketone or butyraldehyde in a 1:1 to 1.5:1 molar ratio. The carbon-based solid acid, synthesized from sulfonated carbon materials, acts as a recyclable catalyst, achieving conversions exceeding 80% and selectivity above 95%. The reaction employs cyclohexane as an entrainer to azeotropically remove water, driving the equilibrium toward product formation. For instance, a 1.2:1 molar ratio of pimelinketone to catechol with 2.5 g of catalyst per mole of aldehyde yields 5,5'-Methylenebis(2H-1,3-benzodioxole) in 85% isolated yield after 4 hours at reflux.
Optimization of Reaction Parameters
Critical parameters include:
-
Temperature : Reactions typically proceed at reflux (100–120°C) to facilitate water removal.
-
Catalyst Loading : Optimal performance occurs at 2.0–3.0 g of carbon-based solid acid per mole of aldehyde.
-
Solvent Choice : Cyclohexane outperforms aromatic hydrocarbons due to its ability to form low-boiling azeotropes with water.
A comparative analysis of aldehydes reveals that pimelinketone delivers higher yields (88%) compared to butyraldehyde (78%) under identical conditions, likely due to reduced steric hindrance.
Base-Mediated Coupling Reactions
Lithium Bis(trimethylsilyl)amide (LiHMDS) as a Key Base
Patent EP1535920A1 discloses a method using LiHMDS to mediate the coupling of 1,3-benzodioxole derivatives. In this process, a compound containing a spirocycloalkane moiety reacts with a methyl-substituted benzodioxole precursor in solvents such as N,N-dimethylformamide or tetrahydrofuran. The base deprotonates the methylene bridge precursor, enabling nucleophilic attack on the electrophilic benzodioxole unit. At temperatures between -10°C and 50°C, this method achieves 70–75% yield with minimal side products.
Solvent and Temperature Effects
-
Solvent Polar Aprotic Solvents : N,N-dimethylacetamide enhances reaction rates by stabilizing ionic intermediates.
-
Low-Temperature Regimes : Reactions conducted below 0°C improve selectivity by suppressing oligomerization.
Continuous-Flow Acylation for Precursor Synthesis
Heterogeneous Catalysis in Flow Systems
Recent advancements employ continuous-flow reactors for the acylation of 1,3-benzodioxole, a critical precursor. Using a substoichiometric heterogeneous catalyst (e.g., Lewis acid-supported silica), the reaction achieves 73% conversion in 30 minutes at 100°C. The continuous process operates for 6 hours with stable selectivity (62%), and unreacted starting material is recovered via distillation.
Advantages Over Batch Processes
-
Scalability : Flow systems enable kilogram-scale production with consistent quality.
-
Catalyst Recyclability : The heterogeneous catalyst retains 90% activity after five cycles.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Side Reactions
Acid-Catalyzed Pathway
Protonation of the aldehyde carbonyl group initiates nucleophilic attack by catechol’s hydroxyl group, forming a hemiketal intermediate. Subsequent dehydration yields the methylene-bridged product. Competing side reactions include over-alkylation (5–10% yield loss) and dimerization of aldehydes.
Base-Mediated Pathway
LiHMDS abstracts a proton from the methylene precursor, generating a resonance-stabilized anion. This species attacks the electrophilic carbon of the benzodioxole, with the reaction rate limited by solvent polarity and base strength.
Industrial-Scale Considerations
Cost Analysis
Q & A
Basic: What are the optimal synthetic routes for preparing 5,5'-Methylenebis(2H-1,3-benzodioxole) derivatives?
Methodological Answer:
The synthesis typically involves condensation and cyclization steps. For example, 5,5'-Methylenebis(3-methylbenzofuran-7-carboxylic acid) can be synthesized by reacting 5,5'-methylenebis(2-hydroxybenzoic acid) with chloroacetone in the presence of K₂CO₃ and catalytic KI under reflux (12 h), followed by cyclization in alcoholic KOH (18 h) to yield 72% product . Alternatively, multicomponent reactions (e.g., combining phenacyl bromides with triazole-thione precursors in ethanol under reflux) enable efficient synthesis of bis-thiazolone derivatives .
Advanced: How do steric and electronic modifications in 5,5'-Methylenebis-derived ligands influence enantioselectivity in asymmetric hydrogenation?
Methodological Answer:
Modifying substituents on the phosphine groups of 5,5'-Methylenebis ligands (e.g., SEGPHOS® or DIFLUORPHOS®) alters their steric bulk and electron-donating capacity, directly impacting enantiomeric excess (ee). For instance:
- Bulky substituents (e.g., 3,5-di-t-butyl-4-methoxyphenyl in DTBM-SEGPHOS®) enhance steric hindrance, favoring high ee in hydrogenation of ketones .
- Electron-withdrawing groups (e.g., fluorine in DIFLUORPHOS®) increase ligand rigidity, improving selectivity in Ru- or Ir-catalyzed reactions .
Comparative studies using [(R)-SEGPHOS]RuCl₂ complexes show >95% ee for α,β-unsaturated acids, while [(S)-DIFLUORPHOS] variants excel in aryl-alkyl ketone reductions .
Basic: What analytical techniques are critical for characterizing 5,5'-Methylenebis(2H-1,3-benzodioxole) compounds?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm bridging methylene groups, phosphine coordination, and stereochemistry .
- X-ray Crystallography : Resolves absolute configuration of chiral ligands (e.g., R vs. S enantiomers in SEGPHOS® derivatives) .
- HPLC-MS : Monitors purity and identifies byproducts in multicomponent syntheses .
Advanced: How to resolve contradictions in catalytic activity data when using 5,5'-Methylenebis ligands under varying reaction conditions?
Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or additive effects. For example:
- Amine additives (e.g., NEt₃) in Ir-catalyzed hydrogenations of 2-phenylquinoxaline improve ee from 80% to 99% by modulating metal-ligand coordination .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize Ru complexes but may reduce turnover frequency compared to THF .
Systematic screening using design-of-experiments (DoE) protocols is recommended to isolate critical variables .
Basic: What safety protocols are recommended for handling 5,5'-Methylenebis compounds given incomplete toxicological data?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors during synthesis .
- Storage : Seal compounds under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced: What strategies enhance the stability of ruthenium complexes incorporating 5,5'-Methylenebis ligands in catalytic cycles?
Methodological Answer:
- Bridged Chloride Ligands : Dimethylammonium dichlorotri(μ-chloro)diruthenate(II) complexes ([NH₂Me₂][{RuCl(SEGPHOS)}₂(μ-Cl)₃]) exhibit enhanced thermal stability (up to 120°C) due to strong Ru–Cl–Ru bridging .
- Bulky Phosphine Groups : Ligands with 3,5-xylyl substituents (DM-SEGPHOS®) reduce oxidative decomposition by shielding the metal center .
- Pre-reduction : Pre-treating catalysts with H₂ (1–5 bar) before substrate addition minimizes induction periods .
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